
3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonyliodobenzylhydroxycoumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring Acetonyliodobenzylhydroxycoumarin is known for its unique chemical structure, which includes an iodobenzyl group and a hydroxycoumarin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonyliodobenzylhydroxycoumarin typically involves the condensation of 4-hydroxycoumarin with an iodobenzyl ketone derivative. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an iodobenzyl ketone in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of acetonyliodobenzylhydroxycoumarin may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonyliodobenzylhydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iodobenzyl group can be reduced to a benzyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of benzylhydroxycoumarin derivatives.
Reduction: Formation of benzylhydroxycoumarin.
Substitution: Formation of various substituted benzylhydroxycoumarin derivatives.
Applications De Recherche Scientifique
Acetonyliodobenzylhydroxycoumarin has several applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of acetonyliodobenzylhydroxycoumarin involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting their normal function. The compound’s fluorescence properties also make it useful in tracking molecular interactions and pathways within cells . Its anticancer activity is believed to be related to the induction of mitochondrial dysfunction and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound with a simpler structure.
7-Hydroxycoumarin: A hydroxylated derivative with similar fluorescence properties.
4-Methylumbelliferone: Another coumarin derivative used in similar applications.
Uniqueness
Acetonyliodobenzylhydroxycoumarin stands out due to its unique combination of an iodobenzyl group and a hydroxycoumarin moiety. This structure imparts distinct chemical reactivity and fluorescence characteristics, making it valuable in specialized research applications .
Propriétés
Numéro CAS |
5543-62-4 |
|---|---|
Formule moléculaire |
C19H15IO4 |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
4-hydroxy-3-[1-(4-iodophenyl)-3-oxobutyl]chromen-2-one |
InChI |
InChI=1S/C19H15IO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 |
Clé InChI |
PFHMVMIFNQXMFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


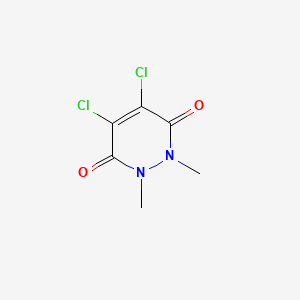
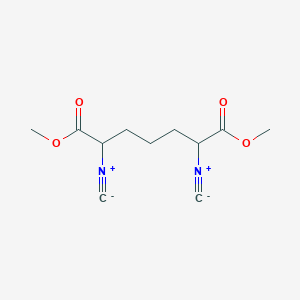
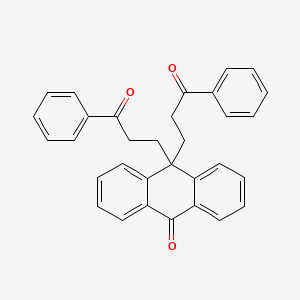
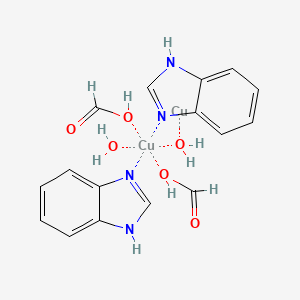
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

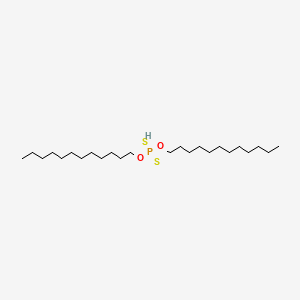
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
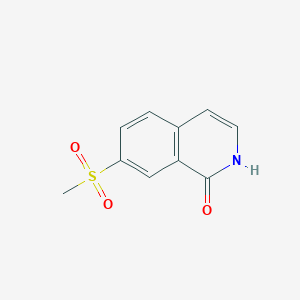

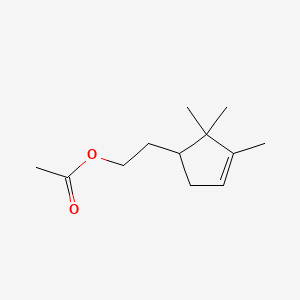

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
